N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
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Overview
Description
N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This particular compound features a unique structure with a methoxyadamantane moiety and a trifluoromethoxybenzene sulfonamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps, including the formation of the methoxyadamantane moiety and the subsequent attachment of the trifluoromethoxybenzene sulfonamide group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Scientific Research Applications
N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Due to its sulfonamide group, it may exhibit antibacterial properties and could be explored for potential therapeutic applications.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to competitive inhibition. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide can be compared with other sulfonamide-based compounds, such as sulfamethazine and sulfadiazine.
Similar Compounds
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections like toxoplasmosis.
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3NO4S/c1-26-18(14-7-12-6-13(9-14)10-15(18)8-12)11-23-28(24,25)17-5-3-2-4-16(17)27-19(20,21)22/h2-5,12-15,23H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKLLBQTMWFZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C4=CC=CC=C4OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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